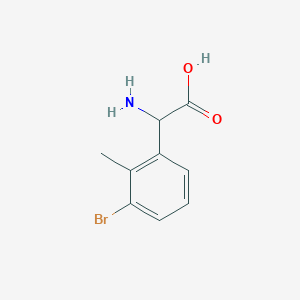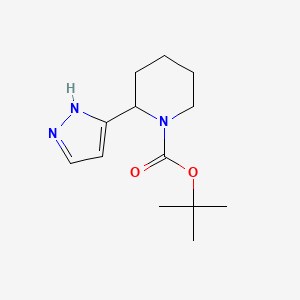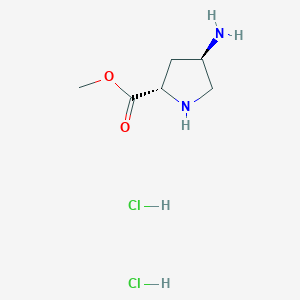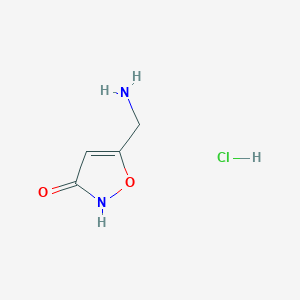
2-amino-2-(3-bromo-2-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-bromo-2-methylphenyl)acetic acid, also known as ABMPA, is an organic compound with a molecular formula of C9H9BrNO2, and is an important intermediate in the synthesis of various drugs and pharmaceuticals. ABMPA is a small organic molecule with a large surface area, and is a useful starting material for a variety of organic reactions. The compound has been studied extensively for its unique structure and reactivity, and has a wide range of applications in biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid is not fully understood. It is believed that the compound is able to interact with proteins and other molecules in the body, leading to a variety of biochemical and physiological effects. For example, 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug. The compound has also been shown to interact with receptors in the body, leading to changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug. In humans, 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to interact with receptors in the body, leading to changes in the activity of certain hormones and neurotransmitters. The compound has also been shown to reduce inflammation, and to have an anti-cancer effect in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid in laboratory experiments has several advantages. It is a small molecule with a large surface area, making it a useful starting material for a variety of organic reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
Future research on 2-amino-2-(3-bromo-2-methylphenyl)acetic acid could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the development of new drugs and pharmaceuticals. Additionally, further research could be conducted on its potential anti-cancer effects, as well as its ability to interact with receptors in the body. Finally, further research could be conducted on its potential use as a starting material for a variety of organic reactions, as well as its potential applications in the synthesis of other compounds.
Synthesemethoden
2-amino-2-(3-bromo-2-methylphenyl)acetic acid can be synthesized by several different methods. The most common method is the Williamson ether synthesis, which involves reacting an alkyl halide with an alkoxide in the presence of a base, such as sodium hydroxide. Another method involves reacting an alkyl halide with a Grignard reagent in the presence of a base. 2-amino-2-(3-bromo-2-methylphenyl)acetic acid can also be synthesized by reacting an alkyl halide with an alkyl amine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(3-bromo-2-methylphenyl)acetic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of drugs and pharmaceuticals, including antipsychotics, anticonvulsants, and anti-inflammatory agents. It is also used in the synthesis of organic molecules with a range of biological activities, such as anti-cancer agents and antiviral agents. 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has also been used in the synthesis of a range of other compounds, including dyes, pigments, and surfactants.
Eigenschaften
IUPAC Name |
2-amino-2-(3-bromo-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQUGBONHPCKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromo-2-methylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)




![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)



![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
